Alanine, 2-methyl-3-(M-methylphenyl), ethyl ester
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Overview
Description
Alanine, 2-methyl-3-(M-methylphenyl), ethyl ester is a compound that belongs to the class of amino acid esters. These compounds are known for their significant roles in organic synthesis, medicinal chemistry, and as intermediates in various chemical reactions . The structure of this compound includes an alanine backbone with a methyl group and a methylphenyl group attached, making it a unique derivative of alanine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alanine, 2-methyl-3-(M-methylphenyl), ethyl ester can be achieved through esterification reactions. One common method involves the reaction of alanine with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . Another method includes the use of trimethylchlorosilane and methanol at room temperature, which has been shown to be efficient for the esterification of various amino acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Alanine, 2-methyl-3-(M-methylphenyl), ethyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the ester into corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original ester .
Scientific Research Applications
Alanine, 2-methyl-3-(M-methylphenyl), ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which alanine, 2-methyl-3-(M-methylphenyl), ethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alanine derivative, which can then participate in various biochemical reactions. The methyl and methylphenyl groups may influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- Alanine methyl ester
- Alanine ethyl ester
- Methyl alaninate
- Ethyl alaninate
Uniqueness
Alanine, 2-methyl-3-(M-methylphenyl), ethyl ester is unique due to the presence of both a methyl group and a methylphenyl group, which can significantly alter its chemical properties and reactivity compared to other alanine esters. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-2-methyl-3-(3-methylphenyl)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-4-16-12(15)13(3,14)9-11-7-5-6-10(2)8-11/h5-8H,4,9,14H2,1-3H3/t13-/m0/s1 |
InChI Key |
YOFXPEIKAGIWEL-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)[C@](C)(CC1=CC=CC(=C1)C)N |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=CC(=C1)C)N |
Origin of Product |
United States |
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